1,2,2,3-Tetrabromopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

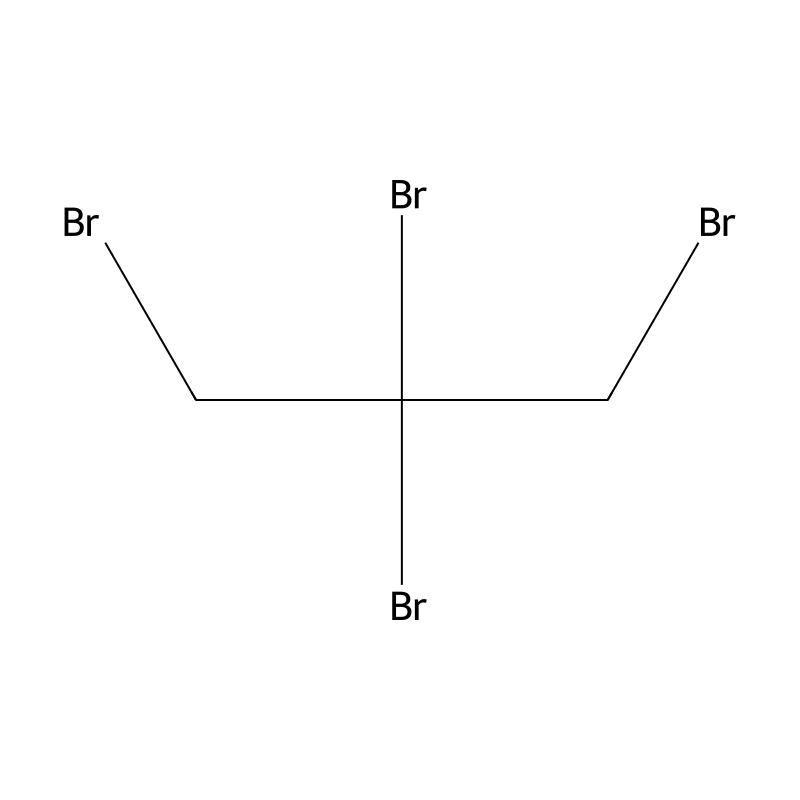

1,2,2,3-Tetrabromopropane is a halogenated organic compound with the molecular formula C₃H₄Br₄ and a molecular weight of 359.68 g/mol. It is characterized by the presence of four bromine atoms attached to a propane backbone. The compound is known for its high density and significant polar character due to the electronegative bromine atoms, which influence its physical and chemical properties .

The biological activity of 1,2,2,3-tetrabromopropane has been studied primarily in terms of its potential toxicity and environmental impact. It exhibits antimicrobial properties but is also classified as a hazardous substance due to its potential effects on human health and ecosystems. Its toxicity profile suggests that it may disrupt endocrine functions and cause reproductive harm in aquatic organisms .

1,2,2,3-Tetrabromopropane can be synthesized through several methods:

- Halogenation of Propane: This involves the direct bromination of propane using bromine in the presence of UV light or heat.

- Alkylation Reactions: It can also be produced via alkylation processes where a dibromopropane reacts with additional bromine under controlled conditions.

- Substitution Reactions: Utilizing nucleophilic substitution reactions with brominated propane derivatives can yield 1,2,2,3-tetrabromopropane .

This compound finds applications in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of other brominated compounds.

- Flame Retardants: Due to its high bromine content, it is used in formulations aimed at reducing flammability in plastics and textiles.

- Research: It is utilized in laboratories for studying reaction mechanisms involving halogenated hydrocarbons .

Studies on the interactions of 1,2,2,3-tetrabromopropane with biological systems indicate that it may interfere with cellular processes. Research has shown that it can affect enzyme activities and disrupt cellular signaling pathways. Its interactions with various nucleophiles have been documented, highlighting its reactivity and potential as a reagent in organic synthesis .

1,2,2,3-Tetrabromopropane shares structural similarities with several other halogenated compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromopropane | C₃H₇Br | Contains only one bromine atom; less toxic |

| 1,2-Dibromopropane | C₃H₆Br₂ | Two bromine atoms; often used as a solvent |

| 1,1,2-Tribromopropane | C₃H₅Br₃ | Three bromine atoms; higher reactivity |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | Contains both bromine and chlorine; different reactivity profile |

Uniqueness: The distinct feature of 1,2,2,3-tetrabromopropane lies in its tetra-brominated structure which imparts unique chemical properties such as enhanced polarity and specific reactivity patterns not found in less halogenated analogs. Its use as a flame retardant sets it apart from simpler bromoalkanes which may not possess the same level of effectiveness .